![molecular formula C13H9Cl2N3O5S B12992942 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound that features a combination of chloro, nitrophenyl, ureido, and benzenesulfonyl chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-Chloro-4-[3-(4-aminophenyl)-ureido]benzenesulfonyl chloride.
Hydrolysis: Formation of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonic acid.
Applications De Recherche Scientifique
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The presence of the nitrophenyl and sulfonyl chloride groups enhances its reactivity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ureido and benzenesulfonyl chloride groups.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the aromatic ring.
Uniqueness
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
Propriétés
Formule moléculaire |
C13H9Cl2N3O5S |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
2-chloro-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(3-6-12(11)24(15,22)23)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19) |
Clé InChI |
HSVJQQMKWXITCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
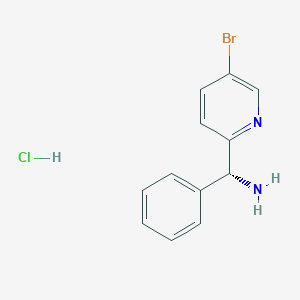

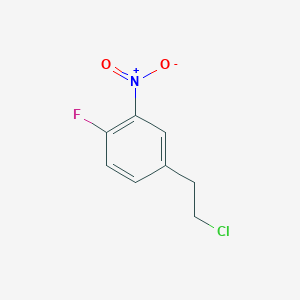
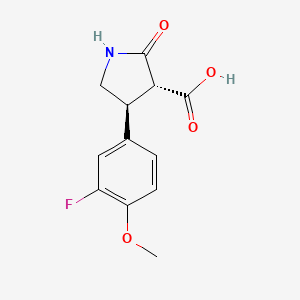
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
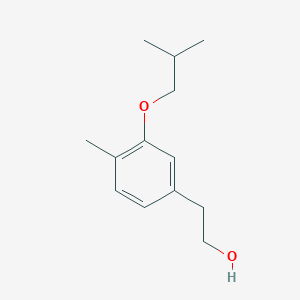


![(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B12992921.png)
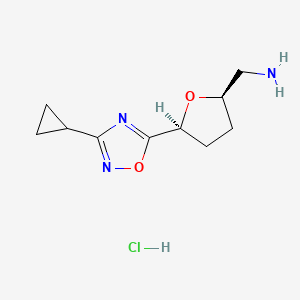
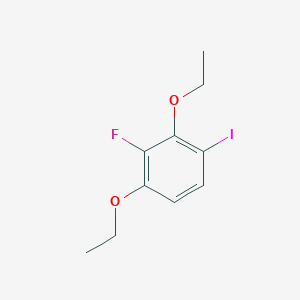

![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)
